N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride

Purity Quality control Medicinal chemistry

Fragment-based screening requires diverse 3D building blocks. This methylene-bridged sulfonamide offers distinct advantages: - Extra rotatable bond enhances conformational sampling vs direct-linked analogs. - N-methyl reduces HBD count to 2, improving BBB permeability for CNS targets. - HCl salt (≥95% purity) ensures solubility at screening concentrations (1-10 mM). Reliable supply for automated parallel synthesis.

Molecular Formula C7H17ClN2O2S
Molecular Weight 228.74 g/mol
CAS No. 2044837-68-3
Cat. No. B1412804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride
CAS2044837-68-3
Molecular FormulaC7H17ClN2O2S
Molecular Weight228.74 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1CCCNC1.Cl
InChIInChI=1S/C7H16N2O2S.ClH/c1-8-12(10,11)6-7-3-2-4-9-5-7;/h7-9H,2-6H2,1H3;1H
InChIKeyOYLURBXARKRKEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride – Chemical Identity & Procurement


N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride (CAS 2044837-68-3) is a sulfonamide building block consisting of a piperidine ring substituted at the 3‑position with a methylene‑bridged N‑methylmethanesulfonamide group, isolated as the hydrochloride salt [REFS‑1]. The compound has a molecular weight of 228.74 g mol⁻¹ and the molecular formula C₇H₁₇ClN₂O₂S [REFS‑1]. Unlike direct‑linked piperidine sulfonamides, the methylene spacer and N‑methyl substitution confer distinct conformational flexibility, hydrogen‑bonding capacity, and lipophilicity that influence its utility in fragment‑based screening and scaffold‑hopping campaigns.

Methylene-bridged scaffold for fragment-based screening
N-methyl sulfonamide reduces hydrogen-bond donor count
Hydrochloride salt supports aqueous assay-ready solutions

Why In-Class Analogs Can Mislead SAR


Piperidine‑sulfonamide compounds with seemingly similar scaffolds (e.g., N‑(piperidin‑3‑yl)methanesulfonamide hydrochloride or N‑methyl‑N‑(piperidin‑3‑yl)methanesulfonamide hydrochloride) differ by a single rotatable bond or a methyl group, yet these minor modifications can significantly alter topological polar surface area, hydrogen‑bond donor count, and molecular flexibility [REFS‑1]. Such changes directly impact membrane permeability, solubility, and protein‑ligand binding thermodynamics, meaning that data from an “in‑class” analog cannot be assumed transferable. The sections below provide the limited but quantitative evidence that distinguishes the target compound from its closest structural neighbors.

ConformationalExtra rotatable bond alters binding pose sampling vs direct-linked analogs
PolarityN-Methyl shifts H-bond donor count and TPSA; permeability profiles may not transfer
Salt formFree base solubility is substantially lower; hydrochloride must be verified for each analog

Quantitative Differentiation Evidence


Purity Specification vs. Closest Analog

The target compound is supplied by AKSci with a minimum purity specification of 95 % [REFS‑1]. By contrast, the structurally closest analog N‑methyl‑N‑(piperidin‑3‑yl)methanesulfonamide hydrochloride (CAS 1179970‑60‑5) is also listed at 95 % purity from the same vendor [REFS‑2]. This indicates equivalent synthetic accessibility and quality for the two regioisomers; however, the methylene‑bridged target compound presents a distinct scaffold that can address different chemical space in fragment libraries.

Purity specification
Data to verify
95%vs95%
Purity parity with direct-linked analog
Vendor specification; scaffold topology differs
Purity Quality control Medicinal chemistry

Rotatable Bond Count and Conformational Flexibility

The target compound contains a methylene linker between the piperidine ring and the sulfonamide nitrogen, which introduces one additional rotatable bond relative to the directly attached analog N‑(piperidin‑3‑yl)methanesulfonamide hydrochloride (PubChem CID 75994050) [REFS‑3]. The comparator possesses two rotatable bonds, whereas the target compound has three (the extra bond corresponds to the C–C bond of the methylene bridge). This increase enhances the conformational sampling available during protein binding.

Rotatable bonds
Class-level inference
3vs 2(+1 bond)
Increased conformational sampling
Supports fragment library diversity
Conformational flexibility Molecular descriptors Fragment‑based drug design

Topological Polar Surface Area Comparison

Topological polar surface area (TPSA) is a key determinant of passive membrane permeability. The direct‑linked analog N‑(piperidin‑3‑yl)methanesulfonamide hydrochloride has a computed TPSA of 66.6 Ų [REFS‑3]. The target compound, with a methylene spacer and N‑methyl group, is expected to have a slightly higher TPSA (approximately 70–75 Ų) due to the increased molecular surface and an additional hydrogen‑bond acceptor site contributed by the secondary amine of the piperidine ring, which is no longer directly conjugated to the sulfonamide.

Topological PSA
Class-level inference
70–75 Ųvs 66.6 Ų
Remains within oral bioavailability window
Estimated from analog; experimental validation needed
Polar surface area Permeability Medicinal chemistry

Hydrogen-Bond Donor Count Reduction

The target compound features an N‑methyl group on the sulfonamide nitrogen, reducing the hydrogen‑bond donor count to 2 (the piperidine NH and the protonated amine in the salt form). The comparator N‑(piperidin‑3‑yl)methanesulfonamide hydrochloride retains an unsubstituted sulfonamide NH (hydrogen‑bond donor count = 3) [REFS‑3]. Lower H‑bond donor count may improve blood‑brain barrier permeability and reduce binding to serum proteins, potentially altering pharmacokinetic profiles.

H-bond donors
Class-level inference
2vs 3(−1 donor)
Lower HBD may improve permeability
Relevant for CNS-oriented fragment screens
Hydrogen bonding Lipophilicity Drug‑likeness

Hydrochloride Salt and Aqueous Solubility

The target compound is supplied as the hydrochloride salt, which generally confers superior aqueous solubility compared to the free base. While direct solubility measurements for this specific compound are not publicly available, the hydrochloride salt of the analog N‑(piperidin‑3‑yl)methanesulfonamide (CAS 1286209‑23‑1) is offered by vendors explicitly noting improved solubility for research applications [REFS‑4]. Extrapolating this class behavior, the hydrochloride salt of N‑methyl‑1‑(piperidin‑3‑yl)methanesulfonamide is expected to exhibit solubility >10 mg mL⁻¹ in water, whereas the free base (CymitQuimica, CAS 1286207‑14‑4) would likely have solubility <1 mg mL⁻¹.

Aqueous solubility
Class-level inference
>10 mg/mL est.vs
Salt form enables higher assay concentrations
Extrapolated from piperidine-sulfonamide class
Solubility Salt form Formulation

Justifiable Application Scenarios


Fragment-Based Library Design

The methylene‑bridged architecture of this compound introduces an additional rotatable bond and a unique hydrogen‑bond donor/acceptor pattern compared to directly attached piperidine sulfonamides [REFS‑3]. Fragment libraries built with this scaffold can sample different conformational space, increasing the probability of identifying hits against novel protein targets. The hydrochloride salt form ensures solubility at screening concentrations (~1–10 mM) [REFS‑4].

CNS-Targeted Programs and Permeability

The N‑methyl substitution on the sulfonamide reduces the hydrogen‑bond donor count to 2, which is favorable for blood‑brain barrier penetration [REFS‑3]. This compound can serve as a starting point for CNS‑targeted SAR studies where minimizing polarity while retaining sulfonamide pharmacophoric elements is critical.

Scaffold-Hopping for Enzyme Inhibitors

Although primary biological data for this specific compound are lacking, the piperidine‑sulfonamide motif is a known pharmacophore for carbonic anhydrase and serine protease inhibition [REFS‑1]. This methylene‑bridged variant provides a scaffold‑hopping opportunity to explore new binding interactions around the catalytic zinc ion of carbonic anhydrases, potentially improving selectivity profiles compared to historical piperidine‑sulfonamide leads.

Quality-Controlled Parallel Synthesis

With a guaranteed purity of 95 % [REFS‑1], this compound meets the specifications required for parallel synthesis in medicinal chemistry campaigns. Its purity parity with close analogs [REFS‑2] ensures that it can be integrated into automated synthesis platforms without additional purification steps, reducing time and cost in lead‑optimization projects.

Application
Selection Property
Validation Focus
Fragment-based library design
Conformational flexibility (rotatable bonds)
Library diversity and hit identification
CNS-targeted permeability studies
Reduced H-bond donor count (N-methyl)
Permeability assay and efflux ratio assessment
Scaffold-hopping for enzyme inhibitors
Methylene-bridged sulfonamide topology
Enzyme selectivity profiling
Parallel synthesis integration
Purity specification (≥95%)
Batch purity verification
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